

Physicochemical Properties of (R)-Octahydro-pyrido[1,2-A]pyrazine: A Technical Guide

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Compound of Interest

Compound Name:	(R)-Octahydro-pyrido[1,2-A]pyrazine
Cat. No.:	B15601590

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Introduction

(R)-Octahydro-pyrido[1,2-A]pyrazine is a bicyclic diamine that serves as a crucial scaffold in medicinal chemistry. Its rigid conformational structure and chiral nature make it a valuable building block for the synthesis of various biologically active compounds. Notably, it has been utilized in the development of potent and selective mu (μ)-opioid receptor antagonists, highlighting its significance in drug discovery and development.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of **(R)-Octahydro-pyrido[1,2-A]pyrazine**, details relevant experimental protocols, and illustrates its interaction with the mu-opioid receptor signaling pathway.

Core Physicochemical Data

The experimental data for the specific (R)-enantiomer of Octahydro-pyrido[1,2-A]pyrazine is limited in the public domain. The following tables summarize the available data, including identifier information and both predicted and limited experimental physicochemical parameters. It is crucial to note that much of the quantitative data is based on computational predictions or data for the racemic mixture.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(9aR)-Octahydropyrido[1,2-a]pyrazine
Synonyms	(R)-Octahydro-1H-Pyrido[1,2-A]Pyrazine, (R)-OCTAHYDRO-PYRIDO[1,2-A]PYRAZIN
CAS Number	179605-64-2
Molecular Formula	C ₈ H ₁₆ N ₂
Molecular Weight	140.23 g/mol [2]
Canonical SMILES	C1CCN2CCNCC2C1

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	Data not available	
Boiling Point	218.0 ± 8.0 °C at 760 mmHg (for racemate)	Predicted
Solubility	Expected to be soluble in water and polar organic solvents. [3]	General Amine Properties
pKa (Conjugate Acid)	9.80 ± 0.20 (for racemate)	Predicted
logP	0.8659 (for hydrochloride salt)	Predicted [4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **(R)-Octahydro-pyrido[1,2-A]pyrazine** are not readily available in the literature. However, standard methodologies for compounds of this class can be described.

Determination of pKa by Potentiometric Titration

The pKa of a basic compound like **(R)-Octahydro-pyrido[1,2-A]pyrazine** can be determined by potentiometric titration. This method involves the gradual addition of a standardized acid to a

solution of the compound and monitoring the corresponding change in pH.

Methodology:

- Sample Preparation: A precise amount of **(R)-Octahydro-pyrido[1,2-A]pyrazine** is dissolved in deionized water to create a solution of known concentration.
- Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., hydrochloric acid) is added in small, precise increments using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. For a diamine, two equivalence points and thus two pKa values may be observed.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical and reliable technique for its determination.[5][6]

Methodology:

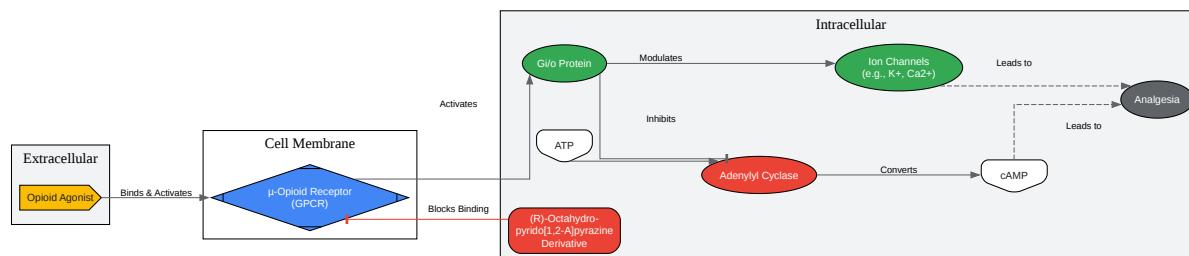
- Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
- Sample Preparation: A known amount of **(R)-Octahydro-pyrido[1,2-A]pyrazine** is dissolved in one of the phases (typically the one in which it is more soluble).
- Partitioning: A measured volume of the compound-containing phase is mixed with a measured volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathway

(R)-Octahydro-pyrido[1,2-A]pyrazine serves as a key structural motif in the design of μ -opioid receptor antagonists.^[1] These receptors are G-protein coupled receptors (GPCRs) that play a central role in pain modulation. Antagonists of the μ -opioid receptor block the effects of endogenous and exogenous opioids. The binding of an agonist to the μ -opioid receptor typically initiates a signaling cascade that leads to analgesia. An antagonist, by blocking this binding, prevents this downstream signaling.

The canonical signaling pathway initiated by μ -opioid receptor activation involves the inhibition of adenylyl cyclase and the modulation of ion channels through the $G\alpha_i/o$ subunit, as well as β -arrestin mediated pathways.^{[7][8][9]}



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Caption: Mu-opioid receptor signaling pathway and antagonist action.

Conclusion

(R)-Octahydro-pyrido[1,2-A]pyrazine is a compound of significant interest in medicinal chemistry, particularly in the development of opioid receptor modulators. While comprehensive experimental data on its physicochemical properties are not extensively available, predictions and data from related structures provide valuable insights. The standard experimental protocols outlined in this guide can be employed to obtain precise measurements. Understanding these properties is essential for optimizing its use in the synthesis of novel therapeutic agents and for predicting their pharmacokinetic and pharmacodynamic behavior. Further research to experimentally determine the physicochemical profile of this specific enantiomer is warranted to fully support its application in drug development.

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